molecular formula C17H17F3N4O B6636710 2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No. B6636710
M. Wt: 350.34 g/mol
InChI Key: BOXGHAZNKJKYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide, also known as TFMP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. TFMP is a member of the pyrimidine family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. This compound has been shown to increase the binding affinity of the sigma-1 receptor for certain ligands, leading to changes in downstream signaling pathways. Additionally, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several advantages for use in lab experiments. It is a highly specific modulator of the sigma-1 receptor and has been shown to have minimal off-target effects. Additionally, this compound is relatively easy to synthesize and has good stability in solution. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has potential applications in a variety of scientific research areas, including neuroscience, cancer biology, and drug discovery. Future research directions could include further investigation of the mechanism of action of this compound, the development of more potent and selective derivatives, and the exploration of its therapeutic potential in various disease models. Additionally, this compound could be used as a tool compound to study the role of the sigma-1 receptor in various physiological processes.

Synthesis Methods

2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can be synthesized through a multistep process that involves the reaction of 2-chloro-5-nitropyrimidine with 2-(trifluoromethyl)aniline to produce 2-(trifluoromethyl)phenyl)-5-nitropyrimidine. This intermediate is then reduced with palladium on carbon in the presence of hydrogen gas to yield 2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide. Finally, this compound is obtained by reacting this intermediate with piperidine in the presence of sodium hydride.

Scientific Research Applications

2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a modulator of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes, including pain perception, memory, and addiction. This compound has been shown to bind to the sigma-1 receptor with high affinity and modulate its activity, leading to changes in cellular signaling pathways.

properties

IUPAC Name

2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)12-6-2-3-7-13(12)22-15(25)14-8-9-21-16(23-14)24-10-4-1-5-11-24/h2-3,6-9H,1,4-5,10-11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXGHAZNKJKYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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